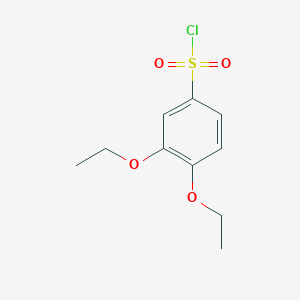

3,4-diethoxybenzenesulfonyl Chloride

CAS No.: 99188-17-7

Cat. No.: VC8012120

Molecular Formula: C10H13ClO4S

Molecular Weight: 264.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99188-17-7 |

|---|---|

| Molecular Formula | C10H13ClO4S |

| Molecular Weight | 264.73 g/mol |

| IUPAC Name | 3,4-diethoxybenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C10H13ClO4S/c1-3-14-9-6-5-8(16(11,12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | NWZSKQICFWXUHC-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)OCC |

| Canonical SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)OCC |

Introduction

Chemical Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3,4-diethoxybenzenesulfonyl chloride typically involves sulfonation followed by chlorination. A modern industrial method, described in patent WO2011010524A1, employs sulfuryl chloride (SO₂Cl₂) and N,N-dimethylformamide (DMF) as key reagents . The reaction proceeds via the in situ generation of a chlorinating agent from SO₂Cl₂ and DMF, which selectively sulfonates 1,3-diethoxybenzene. This method minimizes disulfonation byproducts, achieving yields exceeding 75% with a purity of 99% .

Table 1: Optimized Reaction Conditions for 3,4-Diethoxybenzenesulfonyl Chloride Synthesis

| Parameter | Value/Detail |

|---|---|

| Starting Material | 1,3-Diethoxybenzene |

| Reagents | SO₂Cl₂ (1.2 eq), DMF (1.0 eq) |

| Solvent | Toluene |

| Temperature | 40–150°C |

| Reaction Time | 10 minutes–5 hours |

| Yield | 78–85% |

| Purity (HPLC) | ≥99% |

This protocol represents a significant improvement over traditional methods, which often required multiple purification steps to remove disulfonyl chloride impurities .

Scalability and Industrial Adaptation

Industrial production leverages continuous-flow reactors to enhance reproducibility and safety. The exothermic nature of the chlorination step necessitates precise temperature control, typically managed through jacketed reactors with automated cooling systems . Post-synthesis isolation involves liquid-liquid extraction with toluene, followed by crystallization at 0–5°C to obtain the final product as a white crystalline solid .

Physicochemical Properties

Table 2: Key Physicochemical Properties of 3,4-Diethoxybenzenesulfonyl Chloride

| Property | Value/Detail |

|---|---|

| Molecular Formula | C₁₀H₁₃ClO₄S |

| Molecular Weight | 264.73 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 50–53°C (lit.) |

| Boiling Point | 260.8°C (estimated) |

| Density | 1.1–1.3 g/cm³ |

| Solubility | Soluble in toluene, DCM; insoluble in water |

The compound’s limited aqueous solubility and hygroscopic nature necessitate storage under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols. For example, reaction with 3,4-difluoroaniline in the presence of triethylamine yields N-(3,4-difluorophenyl)-3,4-diethoxybenzenesulfonamide, a potential intermediate for tyrosine kinase inhibitors .

Oxidation and Reduction

Controlled oxidation with m-chloroperbenzoic acid (MCPBA) converts the sulfonyl chloride to a sulfonic acid, while reduction with LiAlH₄ yields the corresponding thiol . These transformations enable the synthesis of diverse sulfur-containing scaffolds.

Applications in Pharmaceutical Chemistry

Drug Discovery

3,4-Diethoxybenzenesulfonyl chloride is a key building block for protease inhibitors and GPCR modulators. Its electron-rich aromatic system enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in preclinical studies of antimalarial sulfonamides .

Table 3: Representative Pharmaceutical Derivatives

| Derivative | Therapeutic Area | Target |

|---|---|---|

| N-Aryl sulfonamides | Oncology | HDAC inhibitors |

| Alkyl sulfonates | Neuroscience | NMDA receptor antagonists |

| Peptide conjugates | Infectious diseases | Viral protease inhibitors |

Material Science

The compound’s sulfonate derivatives exhibit tunable solubility and thermal stability, making them suitable for ion-exchange membranes and polymer electrolytes .

| Hazard | Precautionary Measure |

|---|---|

| Corrosive | Use chemical-resistant gloves (nitrile) and goggles |

| Moisture-sensitive | Store under nitrogen or argon atmosphere |

| Inhalation risk | Operate in fume hood with HEPA filtration |

| Environmental toxicity | Dispose via licensed hazardous waste facilities |

Acute exposure requires immediate decontamination with water, followed by medical evaluation for respiratory or dermal irritation .

Analytical Characterization

Spectroscopic Methods

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, J = 7.0 Hz, 6H, OCH₂CH₃), 4.12 (q, J = 7.0 Hz, 4H, OCH₂), 7.05–7.55 (m, 3H, Ar-H).

-

IR (KBr): 1375 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S=O sym), 760 cm⁻¹ (C-Cl).

Chromatography

High-performance liquid chromatography (HPLC) with UV detection at 254 nm remains the gold standard for purity assessment, achieving a resolution of 1.5 between the target compound and disulfonyl chloride impurities .

Regulatory and Environmental Considerations

The compound falls under customs tariff code 2909309090 (“other aromatic ethers and derivatives”) and requires Material Safety Data Sheet (MSDS) documentation for international transport . Environmental regulations mandate biodegradability testing under OECD Guideline 301B, though its persistence in aquatic systems remains under investigation .

Recent Advances and Future Directions

The 2010 patent by Watanabe et al. revolutionized large-scale production by eliminating disulfonation byproducts . Current research focuses on:

-

Green Chemistry: Replacing SO₂Cl₂ with enzymatic sulfonation catalysts.

-

Continuous Manufacturing: Integrating microreactors to improve energy efficiency.

-

Novel Derivatives: Exploring trifluoromethoxy analogs for enhanced bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume